5-Methyl-1H-indazole-4-boronic acid
Overview
Description
5-Methyl-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity. The presence of both indazole and boronic acid moieties makes it a versatile intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
5-Methyl-1H-indazole-4-boronic acid, also known as (5-methyl-1H-indazol-4-yl)boronic acid, is a chemical compound that has been used in various chemical reactions . . It’s worth noting that indazole derivatives have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process that allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Biochemical Pathways
It’s worth noting that indazole derivatives have been reported to inhibit cell growth, suggesting that they may influence cell proliferation pathways .
Result of Action
Indazole derivatives have been reported to inhibit cell growth, suggesting that they may have cytotoxic effects .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
The role of 5-Methyl-1H-indazole-4-boronic acid in biochemical reactions is not well-documented. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules. For instance, they can form reversible covalent complexes with proteins, particularly those with serine or threonine residues in their active sites .
Cellular Effects
Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, including Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-4-boronic acid typically involves the reaction of 5-Methyl-1H-indazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted indazoles.
Scientific Research Applications
5-Methyl-1H-indazole-4-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methyl-1H-indazole-5-boronic acid
- 1H-Indazole-5-boronic acid
- 5-Fluoro-1H-indazole-4-boronic acid
Comparison: 5-Methyl-1H-indazole-4-boronic acid is unique due to the presence of a methyl group at the 5-position of the indazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
(5-methyl-1H-indazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRURFOBSNYPWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657254 | |
Record name | (5-Methyl-1H-indazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-10-7 | |
Record name | B-(5-Methyl-1H-indazol-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Methyl-1H-indazol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1H-indazol-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.